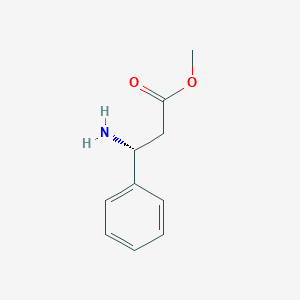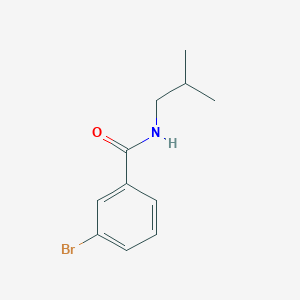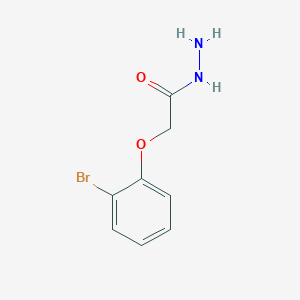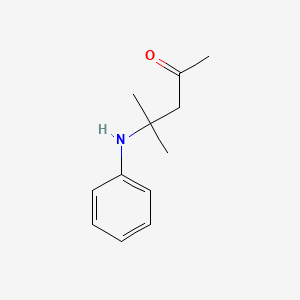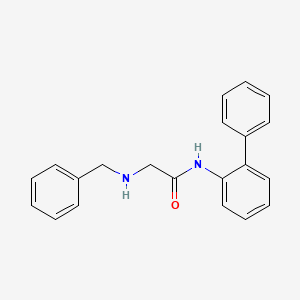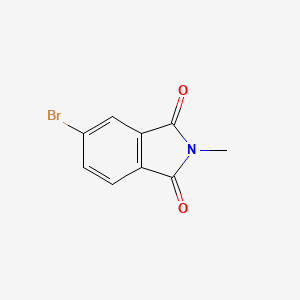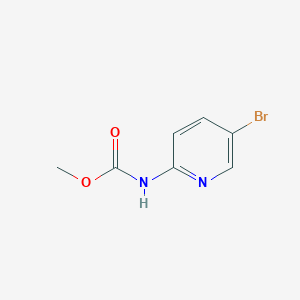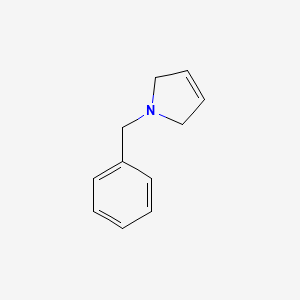
1-Benzyl-3-pyrroline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrrole derivatives, including compounds similar to 1-Benzyl-3-pyrroline, involves multi-component reactions that allow for the introduction of various substituents into the pyrrole ring. For instance, the synthesis of a new penta-substituted pyrrole derivative was achieved in a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite. This method showcases the versatility and efficiency of synthesizing complex pyrrole structures, which could be applicable to the synthesis of 1-Benzyl-3-pyrroline derivatives (Louroubi et al., 2019).
Molecular Structure Analysis
The molecular structure of pyrrole derivatives can be elucidated using various spectroscopic techniques such as NMR, FT-IR, and X-ray diffraction. Computational studies using methods like density functional theory (DFT) provide insights into the spectral and geometrical data of these compounds. For instance, studies on a pyrrole derivative achieved over 99% correlation between experimental and predicted spectroscopic data, highlighting the compound's structural characteristics (Louroubi et al., 2019).
Chemical Reactions and Properties
Pyrrole derivatives participate in various chemical reactions due to their reactive nitrogen atom and the possibility of functionalization at multiple positions on the ring. For example, the synthesis of polysubstituted pyrroles from benzylamines and ynones under metal-free conditions demonstrates the regioselectivity and efficiency of forming pyrrole structures through Michael addition reaction and intramolecular condensation (Shen, Cheng, & Cui, 2013).
Wissenschaftliche Forschungsanwendungen
Application 1: Enantioselective Trans-Dihydroxylation
- Summary of the Application: 1-Benzyl-3-pyrroline is used in the preparation of (+) (3 R,4 R)-3,4-dihydroxy pyrrolidine . This compound has potential applications in the synthesis of various bioactive molecules.
- Methods of Application: The process involves enantioselective trans-dihydroxylation. This reaction is catalyzed by frozen/thawed cells of Sphingomonas sp. HXN-200 . The exact technical details and parameters of this procedure may be proprietary or published in specific scientific literature.
- Results or Outcomes: The outcome of this process is the production of (+) (3 R,4 R)-3,4-dihydroxy pyrrolidine . The yield, purity, and enantiomeric excess of this product would depend on the specific conditions of the reaction and are not provided in the available information.
Application 2: Synthesis of (S)-1-benzyl-3-hydroxypyrrolidine
- Summary of the Application: 1-Benzyl-3-pyrroline is used in the synthesis of (S)-1-benzyl-3-hydroxypyrrolidine . This compound could have potential applications in the synthesis of various bioactive molecules.
- Results or Outcomes: The outcome of this process is the production of (S)-1-benzyl-3-hydroxypyrrolidine . The yield and purity of this product would depend on the specific conditions of the reaction and are not provided in the available information.
Application 3: Preparation of Benzyl 3-pyrroline-1-carboxylate
- Summary of the Application: Benzyl 3-pyrroline-1-carboxylate is a derivative of 1-Benzyl-3-pyrroline . This compound has potential applications in the synthesis of various bioactive molecules.
- Methods of Application: The process involves the reaction of 1-Benzyl-3-pyrroline with a carboxylating agent . The exact technical details and parameters of this procedure may be proprietary or published in specific scientific literature.
- Results or Outcomes: The outcome of this process is the production of Benzyl 3-pyrroline-1-carboxylate . The yield and purity of this product would depend on the specific conditions of the reaction and are not provided in the available information.
Application 4: Preparation of Maleimide-related Compound 16
- Summary of the Application: 1-Benzyl-3-pyrroline is used in the synthesis of a compound referred to as maleimide-related compound 16 . This compound could have potential applications in the synthesis of various bioactive molecules.
- Results or Outcomes: The outcome of this process is the production of maleimide-related compound 16 . The yield and purity of this product would depend on the specific conditions of the reaction and are not provided in the available information.
Application 5: Preparation of N-Benzyl 3-Pyrroline
- Summary of the Application: N-Benzyl 3-Pyrroline is a derivative of 1-Benzyl-3-pyrroline . This compound has potential applications in the synthesis of various bioactive molecules.
- Methods of Application: The process involves the reaction of 1-Benzyl-3-pyrroline with a benzylating agent . The exact technical details and parameters of this procedure may be proprietary or published in specific scientific literature.
- Results or Outcomes: The outcome of this process is the production of N-Benzyl 3-Pyrroline . The yield and purity of this product would depend on the specific conditions of the reaction and are not provided in the available information.
Safety And Hazards
1-Benzyl-3-pyrroline is considered hazardous. It is a combustible liquid that causes severe skin burns and eye damage. It may also cause respiratory irritation . Safety measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using it only outdoors or in a well-ventilated area .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-benzyl-2,5-dihydropyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h1-7H,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFHKHHUKGZIGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340093 | |
| Record name | 1-Benzyl-3-pyrroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49678779 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Benzyl-3-pyrroline | |
CAS RN |
6913-92-4 | |
| Record name | 1-Benzyl-3-pyrroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40340093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Benzyl-2,5-dihydropyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Aminobenzoyl)amino]benzoic acid](/img/structure/B1269669.png)
![4-methyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1269672.png)
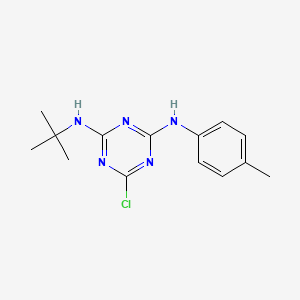
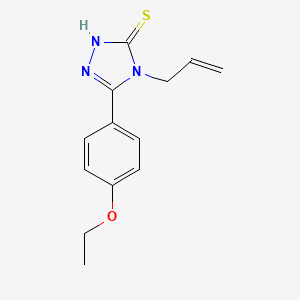

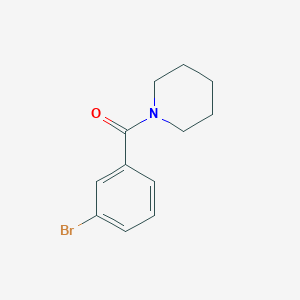
![1-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanone](/img/structure/B1269687.png)
